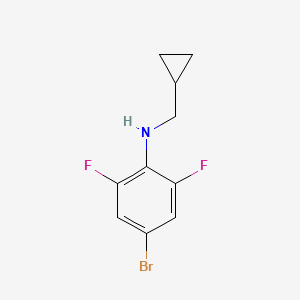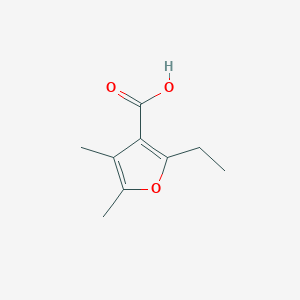
2-Ethyl-4,5-dimethylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,5-dimethylfuran-3-carboxylic acid is a furan derivative with the molecular formula C10H12O3. This compound is part of the broader class of furan carboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a furan ring substituted with ethyl and methyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dimethylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, followed by cyclization to form the furan ring. The resulting intermediate is then oxidized to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, is increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of furanones or carboxylated derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the furan ring.
Scientific Research Applications
2-Ethyl-4,5-dimethylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,5-dimethylfuran-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and carboxylic acid group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
2,5-Dimethylfuran-3-carboxylic acid: Shares a similar furan ring structure but lacks the ethyl group, resulting in different reactivity and applications.
2-Methylfuran-3-carboxylic acid: Another furan derivative with a single methyl group, used in various chemical syntheses.
Furan-3-carboxylic acid: The parent compound with no alkyl substitutions, serving as a fundamental building block in furan chemistry.
Uniqueness: 2-Ethyl-4,5-dimethylfuran-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of both ethyl and methyl groups on the furan ring enhances its versatility in chemical reactions and broadens its range of applications in research and industry.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-4-7-8(9(10)11)5(2)6(3)12-7/h4H2,1-3H3,(H,10,11) |
InChI Key |
GUNFDMMGDIVDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(O1)C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
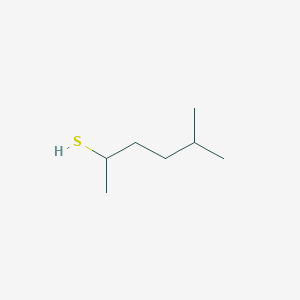
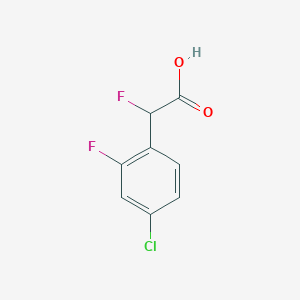
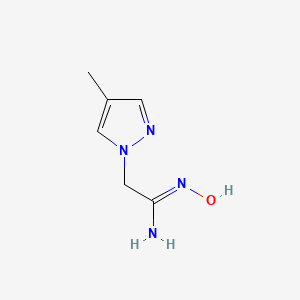
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
![2-{2-[(3-Methylcyclopentyl)amino]ethoxy}ethan-1-ol](/img/structure/B13300893.png)
![{Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
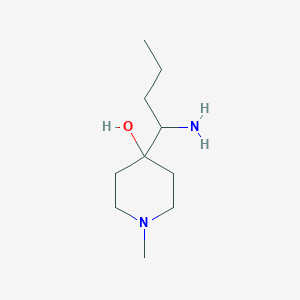
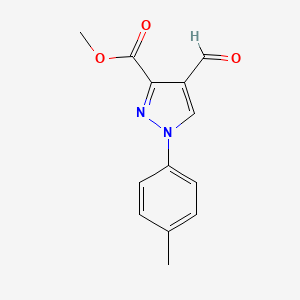
![N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13300914.png)
